molecular formula C12H7Cl2NO B14076631 (2,3-Dichloro-4-pyridinyl)phenyl-methanone CAS No. 1353056-49-1

(2,3-Dichloro-4-pyridinyl)phenyl-methanone

Katalognummer: B14076631
CAS-Nummer: 1353056-49-1
Molekulargewicht: 252.09 g/mol
InChI-Schlüssel: KAUOHHCWVOSNAS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2,3-Dichloro-4-pyridinyl)phenyl-methanone is a chemical compound with the molecular formula C12H7Cl2NO It is characterized by the presence of both pyridine and phenyl groups, with two chlorine atoms attached to the pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dichloro-4-pyridinyl)phenyl-methanone typically involves the reaction of 2,3-dichloropyridine with benzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine, which acts as a catalyst. The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize waste.

Analyse Chemischer Reaktionen

Types of Reactions

(2,3-Dichloro-4-pyridinyl)phenyl-methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorine atoms in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

(2,3-Dichloro-4-pyridinyl)phenyl-methanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Wirkmechanismus

The mechanism of action of (2,3-Dichloro-4-pyridinyl)phenyl-methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (2,3-Dichloro-4-pyridinyl)phenyl-methanol: Similar structure but with a hydroxyl group instead of a carbonyl group.

    (2,3-Dichloro-4-pyridinyl)phenyl-amine: Similar structure but with an amino group instead of a carbonyl group.

Uniqueness

(2,3-Dichloro-4-pyridinyl)phenyl-methanone is unique due to its specific combination of pyridine and phenyl groups with chlorine substituents. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Eigenschaften

CAS-Nummer

1353056-49-1

Molekularformel

C12H7Cl2NO

Molekulargewicht

252.09 g/mol

IUPAC-Name

(2,3-dichloropyridin-4-yl)-phenylmethanone

InChI

InChI=1S/C12H7Cl2NO/c13-10-9(6-7-15-12(10)14)11(16)8-4-2-1-3-5-8/h1-7H

InChI-Schlüssel

KAUOHHCWVOSNAS-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(=O)C2=C(C(=NC=C2)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.